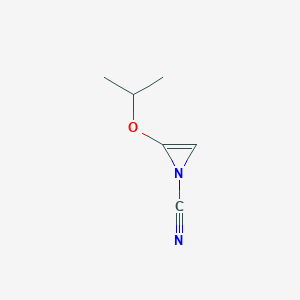
(3R)-3-amino-4-(3-methylphenyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-amino-4-(m-tolyl)butanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a tolyl group attached to the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-amino-4-(m-tolyl)butanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis of the compound using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity. The reaction typically involves the use of a chiral auxiliary or a chiral catalyst to induce the desired stereochemistry.
Another method involves the use of halohydrin intermediates, which undergo oxidation and nucleophilic substitution to form the desired amino acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of ®-3-amino-4-(m-tolyl)butanoic acid often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient production with minimal waste. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, is becoming increasingly popular in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-3-amino-4-(m-tolyl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various functional groups into the compound.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted compounds with various functional groups. These products have diverse applications in different fields.
Scientific Research Applications
®-3-amino-4-(m-tolyl)butanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ®-3-amino-4-(m-tolyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparison with Similar Compounds
®-3-amino-4-(m-tolyl)butanoic acid can be compared with other similar compounds, such as:
(S)-3-amino-4-(m-tolyl)butanoic acid: The enantiomer of the compound, which may have different biological activities and properties.
4-(m-tolyl)butanoic acid: Lacks the amino group, resulting in different chemical reactivity and applications.
3-amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a tolyl group, leading to different interactions and applications.
The uniqueness of ®-3-amino-4-(m-tolyl)butanoic acid lies in its specific stereochemistry and the presence of the tolyl group, which imparts distinct properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3R)-3-amino-4-(3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
SMOOMZALOMCYEF-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](CC(=O)O)N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B11925299.png)
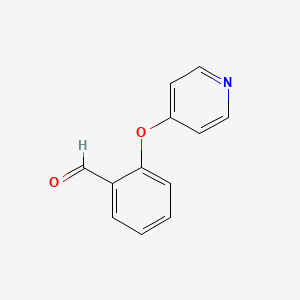
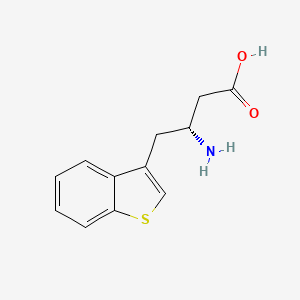
![1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one](/img/structure/B11925331.png)
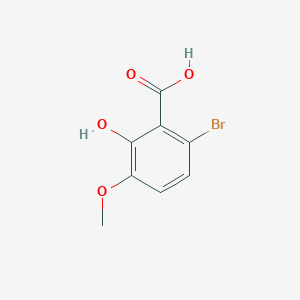
![4,5-dihydro-1H-cyclopenta[c]pyrazol-6-one](/img/structure/B11925345.png)


![2-(2',3'-Dimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B11925353.png)

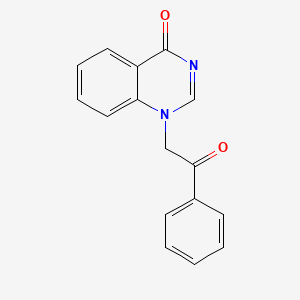
![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)
![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)
